Tat-BP
Overview
Description
Tat-BP is a compound based on triazatruxene and benzophenone. It is known for its thermally activated delayed fluorescence properties, which make it a valuable material in the field of organic light-emitting diodes (OLEDs). This compound exhibits aggregation-induced emission characteristics, making it suitable for solution-processable non-doped OLEDs .
Preparation Methods
Tat-BP can be synthesized through a series of chemical reactions involving triazatruxene and benzophenone. The synthetic route typically involves the following steps:
Formation of Triazatruxene Core: The triazatruxene core is synthesized through a cyclization reaction of appropriate precursors under controlled conditions.
Attachment of Benzophenone Units: Benzophenone units are then attached to the triazatruxene core through a series of condensation reactions.
Purification: The final product is purified using techniques such as column chromatography to obtain pure this compound.
Chemical Reactions Analysis
Tat-BP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups on this compound.
Substitution: Substitution reactions can be performed to introduce different substituents on the this compound molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tat-BP has several scientific research applications, including:
Organic Light-Emitting Diodes (OLEDs): this compound is used in the fabrication of OLEDs due to its thermally activated delayed fluorescence properties.
Biological Studies: this compound can be used as a fluorescent probe in biological studies to track and visualize biological processes.
Material Science:
Mechanism of Action
The mechanism of action of Tat-BP involves its ability to undergo thermally activated delayed fluorescence. This process involves the following steps:
Excitation: Upon excitation, this compound molecules transition to an excited singlet state.
Intersystem Crossing: The molecules undergo intersystem crossing to a triplet state.
Reverse Intersystem Crossing: The molecules then undergo reverse intersystem crossing back to the singlet state, emitting fluorescence in the process.
The molecular targets and pathways involved in this process include the singlet and triplet excited states of the this compound molecules .
Comparison with Similar Compounds
Tat-BP can be compared with similar compounds such as TAT-2BP, which also contains triazatruxene and benzophenone units. The key differences include:
Fluorescence Lifetime: TAT-2BP exhibits a shorter delay fluorescence lifetime compared to this compound.
Efficiency Roll-Off: TAT-2BP shows lower efficiency roll-off in OLED devices compared to this compound.
Similar compounds include:
This compound stands out due to its unique combination of thermally activated delayed fluorescence and aggregation-induced emission properties, making it a valuable material for various applications.
Biological Activity
Tat-BP (Trans-Activator of Transcription Binding Protein) is an important protein derived from the Human Immunodeficiency Virus (HIV) that plays a crucial role in the virus's replication and pathogenesis. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on host cells, and potential therapeutic implications.
Overview of this compound
Tat is a regulatory protein produced by HIV that enhances the transcription of viral genes. It interacts with the host's transcription machinery, specifically binding to the TAR (Transactivation Response) element in the viral RNA, facilitating the recruitment of positive transcription elongation factor b (P-TEFb), which is essential for effective transcription elongation .
1. Interaction with Host Cellular Factors:
this compound modulates various cellular pathways by interacting with host proteins. For instance, it can recruit co-activators such as p300/CBP and PCAF, leading to acetylation of histones and promoting transcriptional activation . Additionally, Tat can inhibit SIRT1, a deacetylase that normally represses transcription, thereby enhancing HIV gene expression .
2. Induction of Immune Responses:
Extracellular Tat has been shown to influence immune responses in uninfected bystander T cells. It can induce apoptosis and activate pro-inflammatory cytokine production, contributing to immune dysregulation associated with HIV infection .
3. Antimicrobial Properties:
Recent studies have identified antimicrobial activities associated with peptides derived from Tat, such as TAT-RasGAP317−326. These peptides exhibit broad-spectrum antibacterial effects, suggesting potential applications beyond HIV treatment .
Table 1: Summary of this compound Biological Activities
Notable Research Findings
- Tat and Apoptosis: A study demonstrated that Tat could induce apoptosis in CD4+ T cells through caspase activation pathways, contributing to CD4+ cell depletion observed in HIV-infected individuals .
- Therapeutic Potential: The compound dCA has been identified as a promising Tat inhibitor that reduces residual viremia during antiretroviral therapy (ART). This compound acts by inhibiting Tat-mediated transactivation of integrated proviral DNA, showing a therapeutic index significantly higher than existing treatments .
- HIV Latency Reactivation: Research indicates that Tat can reactivate latent HIV reservoirs in resting CD4+ T cells, posing challenges for eradication strategies aimed at achieving a functional cure for HIV .
Properties
CAS No. |
94102-64-4 |
---|---|
Molecular Formula |
C37H59N7O20 |
Molecular Weight |
921.9 g/mol |
IUPAC Name |
(2R,6S)-6-[[(4R)-4-[[(2S)-2-[[(2R)-2-[[(1R,2S,3R,4R,5R)-4-acetamido-2-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-2-amino-7-[[(1R)-1-carboxyethyl]amino]-7-oxoheptanoic acid |
InChI |
InChI=1S/C37H59N7O20/c1-13(30(51)44-20(35(58)59)9-10-23(48)43-19(8-6-7-18(38)34(56)57)32(53)40-14(2)33(54)55)39-31(52)15(3)61-29-25(42-17(5)47)36-60-12-22(63-36)28(29)64-37-24(41-16(4)46)27(50)26(49)21(11-45)62-37/h13-15,18-22,24-29,36-37,45,49-50H,6-12,38H2,1-5H3,(H,39,52)(H,40,53)(H,41,46)(H,42,47)(H,43,48)(H,44,51)(H,54,55)(H,56,57)(H,58,59)/t13-,14+,15+,18+,19-,20+,21+,22+,24+,25+,26+,27+,28+,29+,36+,37-/m0/s1 |
InChI Key |
UPFMKPIBAIPLHT-RSJSDIDPSA-N |
SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)O)C(=O)O)NC(=O)C(C)OC1C(C2OCC(C1OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O2)NC(=O)C |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)N[C@@H](CCC[C@H](C(=O)O)N)C(=O)N[C@H](C)C(=O)O)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@@H]2OC[C@H]([C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)O2)NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)O)C(=O)O)NC(=O)C(C)OC1C(C2OCC(C1OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O2)NC(=O)C |
Key on ui other cas no. |
118013-66-4 |
Synonyms |
TAT-BP tracheal cytotoxin, Bordetella pertussis |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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